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molecular formula C10H14N2O B1307919 2,2-Dimethyl-N-pyridin-3-yl-propionamide CAS No. 70298-88-3

2,2-Dimethyl-N-pyridin-3-yl-propionamide

Cat. No. B1307919
M. Wt: 178.23 g/mol
InChI Key: VQXVCVTZSTYIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987307B2

Procedure details

To a solution of pyridin-3-ylamine (20 g, 212.49 mmol, CAS RN 462-08-8) in a mixture of THF:Et2O (175 mL; 2.5:1 v/v) was added slowly a solution of pivaloyl chloride (26 mL, 212.5 mmol, CAS RN 3282-30-2) in THF (50 mL) and Et3N (44 mL, 318.7 mmol) at 0° C. and left stirring at that temperature for 1 h. After the completion of reaction, the reaction mixture was filtered, and the filtrate was evaporated in vacuo. The crude filter cake was washed with n-hexane to yield the title compound. Colorless crystalline solid (32 g, 85%). MS (ESI): m/z=179.4 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.CCOCC.[C:13](Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].CCN(CC)CC>C1COCC1>[CH3:15][C:14]([CH3:17])([CH3:16])[C:13]([NH:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)=[O:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
26 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
44 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring at that temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The crude filter cake
WASH
Type
WASH
Details
was washed with n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)NC=1C=NC=CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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